molecular formula C16H14ClIO3 B1410922 Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate CAS No. 1924165-71-8

Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate

Cat. No.: B1410922
CAS No.: 1924165-71-8
M. Wt: 416.64 g/mol
InChI Key: BBPRSNBIVKDONG-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate is a chemical compound with the molecular formula C15H12ClIO3. It is an ester derivative of benzoic acid and contains both chloro and iodo substituents on the phenoxyethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate typically involves the esterification of 3-(2-(4-chloro-2-iodophenoxy)ethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different substituents replacing the chloro or iodo groups.

    Reduction: Alcohol derivatives of the ester.

    Oxidation: Ketones or aldehydes derived from the phenoxyethyl group.

Scientific Research Applications

Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its unique substituents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate involves its interaction with specific molecular targets. The chloro and iodo substituents can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(4-chloro-2-bromophenoxy)ethyl]benzoate
  • Methyl 3-[2-(4-chloro-2-fluorophenoxy)ethyl]benzoate
  • Methyl 3-[2-(4-chloro-2-methylphenoxy)ethyl]benzoate

Uniqueness

Methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interaction

Properties

IUPAC Name

methyl 3-[2-(4-chloro-2-iodophenoxy)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIO3/c1-20-16(19)12-4-2-3-11(9-12)7-8-21-15-6-5-13(17)10-14(15)18/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRSNBIVKDONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCOC2=C(C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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